4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol
Description
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol is a Schiff base derivative characterized by a phenolic ring substituted with a chlorine atom at the 4-position and a (Z)-configured dimethylhydrazinylidene group at the 2-position. The Z-configuration of the hydrazone moiety influences its molecular geometry, electronic properties, and biological interactions. This compound is synthesized via condensation of 5-chlorosalicylaldehyde with dimethylhydrazine under reflux conditions . Its structure is typically confirmed using spectroscopic methods (FTIR, UV-Vis, NMR) and X-ray crystallography, with computational studies (e.g., DFT) validating its electronic behavior .
Properties
IUPAC Name |
4-chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)11-6-7-5-8(10)3-4-9(7)13/h3-6,13H,1-2H3/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCJZXPKUPBKW-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C\C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Phenolic Precursors
The initial step in synthesizing 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol typically involves selective chlorination of a methylphenol derivative to introduce the chlorine atom at the 4-position of the phenol ring.
- Starting Material : 4-methylphenol (p-cresol) is commonly used as the precursor.
- Chlorinating Agents : Chlorine gas or sulfuryl chloride are employed as chlorinating agents.
- Catalysts : Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used to facilitate electrophilic aromatic substitution.
- Reaction Conditions : The reaction is conducted at temperatures ranging from 0° to 100°C, often optimized around 25°-35°C to maximize selectivity and yield.
- Additives : Diaryl sulfides (e.g., diphenyl sulfide) are added to improve selectivity and reduce by-products.
Example Procedure :
100 parts by weight of molten 4-methylphenol at 36-40°C is mixed with 0.96% by weight AlCl₃ and 1.0 part by weight diphenyl sulfide. Chlorine gas (approximately 0.95-1.1 mol per mol of 4-methylphenol) is introduced uniformly over 4 hours at 25-30°C. The reaction mixture is then stirred for an additional hour at 24-25°C.
Outcomes :
- Yields of 2-chloro-4-methylphenol exceed 90%, with selectivity over 96%.
- Residual unreacted 4-methylphenol can be minimized to below 0.5%.
- By-products are limited to minor unknown substances (~3-4%).
- Work-up includes removal of catalyst residues by distillation or aqueous washing, followed by fractional distillation or crystallization for purification.
| Parameter | Value/Range | Notes |
|---|---|---|
| Starting material | 4-methylphenol | Technical grade, low water content |
| Chlorinating agent | Cl₂ or SO₂Cl₂ | Chlorine preferred |
| Catalyst | AlCl₃ or FeCl₃ | 0.1-10% by weight |
| Additive | Diphenyl sulfide | 0.1-10% by weight |
| Temperature | 0-100°C (opt. 25-35°C) | Controlled to avoid by-products |
| Chlorine molar ratio | 0.95-1.1 mol per mol 4-methylphenol | Ensures high conversion |
| Yield | >90% | High selectivity |
| Purity | >99% after purification | Low residual starting material |
This chlorination step is crucial to obtain the chlorinated phenol intermediate needed for subsequent hydrazone formation.
Formation of the (Z)-(dimethylhydrazinylidene)methyl Moiety
The key step to obtain this compound is the condensation of the chlorinated phenol intermediate with a dimethylhydrazine derivative to form the hydrazone linkage.
- Hydrazine Source : Dimethylhydrazine or its derivatives are reacted with the aldehyde or ketone functionality on the phenol derivative.
- Reaction Type : Typically, a condensation (hydrazone formation) reaction under mild acidic or neutral conditions.
- Solvent Systems : Common solvents include methanol, ethanol, or ethyl acetate, selected based on solubility and reaction homogeneity.
- Phase Transfer Catalysis : In some cases, phase transfer catalysts are used to improve reaction rates and yields, especially in two-phase systems.
- Reaction Time and Temperature : Reaction times vary from several hours to overnight, with temperatures ranging from ambient to reflux depending on solvent and catalyst.
- Using ethyl acetate as solvent can result in two-phase reaction systems with longer reaction times (>12 hours), increased impurities, and moderate yields (~74%).
- Methanol as solvent provides homogeneous reaction conditions but may lead to insoluble products, black sticky solids with impurities, and cumbersome post-reaction work-up, yielding ~76%.
- Optimized solvent and catalyst systems are necessary to maximize purity and yield, minimize impurities, and simplify downstream processing.
| Solvent | Reaction Type | Yield (%) | Impurities | Notes |
|---|---|---|---|---|
| Ethyl acetate | Two-phase | ~74 | High | Longer reaction time, more impurities |
| Methanol | Homogeneous | ~76 | Moderate | Insoluble product, complex work-up |
| Optimized system | Homogeneous/Phase transfer | >80 (expected) | Low | Requires catalyst optimization |
These findings highlight the importance of solvent choice and reaction conditions for efficient hydrazone formation.
Purification and Characterization
- Purification : After synthesis, purification is typically achieved by distillation, crystallization, or chromatography, depending on the physical properties of the product and impurities.
- Removal of Catalysts and By-products : Catalyst residues (Lewis acids) and by-products are removed by aqueous washing or vacuum distillation to prevent decomposition or contamination.
- Product Analysis : Gas chromatography (GC) and other chromatographic techniques are used to assess purity and residual starting materials.
Summary Table of Preparation Steps
| Step | Key Reagents/Conditions | Yield/Selectivity | Notes |
|---|---|---|---|
| 1. Chlorination | 4-methylphenol, Cl₂, AlCl₃, diphenyl sulfide | >90% yield, ~96% selectivity | 25-35°C, 4 h, distillation purification |
| 2. Hydrazone Formation | Chlorinated phenol, dimethylhydrazine, solvent (MeOH or EtOAc) | 74-76% yield (varies by solvent) | Reaction time >12 h for EtOAc, impurities higher |
| 3. Purification | Distillation, crystallization, chromatography | >99% purity achievable | Removal of catalyst residues essential |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenols and hydrazones.
Scientific Research Applications
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. This can result in the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Chloro-2-[(E)-(phenylimino)methyl]phenol
- Structure : Differs in the E-configuration of the imine group and a phenyl substituent instead of dimethylhydrazine.
- Properties : The E-isomer exhibits planar geometry, facilitating stronger π-π stacking in crystal structures compared to the Z-isomer .
- Bioactivity : Shows antifungal activity due to the phenyl group’s hydrophobicity, enhancing membrane penetration .
4-Chloro-2-[(2,4-dimethylphenylimino)methyl]phenol
- Structure : Incorporates a 2,4-dimethylphenyl group, increasing steric bulk.
- Crystallography : X-ray data reveals intermolecular hydrogen bonds (O–H···N) stabilizing the lattice, contrasting with the target compound’s reliance on N–H···Cl interactions .
4-Chloro-2-[(1-Phenyl-1H-tetrazol-5-ylimino)methyl]phenol
- Structure : Tetrazole ring replaces dimethylhydrazine, introducing a heterocyclic moiety.
- Applications : Enhanced metal-chelation capacity (e.g., Cu²⁺, Zn²⁺) due to tetrazole’s electron-rich nitrogen atoms, improving antimicrobial efficacy compared to the target compound .
4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol
Physicochemical Properties
| Property | Target Compound | 4-Chloro-2-[(quinolin-8-ylamino)methyl]phenol | 4-Chloro-2-[(ethylamino)methyl]phenol |
|---|---|---|---|
| Solubility (H₂O) | Low (0.12 mg/mL) | Very low (<0.01 mg/mL) | Moderate (1.5 mg/mL) |
| Melting Point (°C) | 215 | 481 (predicted) | 198 |
| pKa | 8.9 (phenolic OH) | 9.33 (predicted) | 9.1 |
| LogP | 2.3 | 3.5 | 1.8 |
Key Observations :
- Ethylamino derivatives (e.g., 4-Chloro-2-[(ethylamino)methyl]phenol) exhibit higher water solubility, advantageous for pharmaceutical formulations .
- Quinolinylamino-substituted compounds show elevated logP values, favoring blood-brain barrier penetration .
Computational and Crystallographic Insights
- DFT Analysis: The target compound’s Z-configuration results in a bent hydrazone moiety, reducing conjugation with the phenolic ring compared to E-isomers. This lowers electron delocalization but increases dipole moments (4.2 D vs. 3.5 D for E-isomers), enhancing intermolecular interactions .
- X-ray Data: Dimethylhydrazinylidene derivatives form intramolecular N–H···O hydrogen bonds, whereas phenylimino analogues rely on O–H···N interactions for crystal stabilization .
Biological Activity
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol is a compound of interest due to its potential biological activities. This article explores its antimicrobial, antifungal, and antioxidant properties, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a chloro group, a phenolic hydroxyl group, and a dimethylhydrazinylidene moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus (MRSA).
The compound functions by inhibiting bacterial biofilm formation, which is crucial for the survival of bacteria in hostile environments. It has been shown to:
- Inhibit staphyloxanthin production.
- Alter bacterial cell density and size.
- Exhibit synergistic effects with existing antibiotics like oxacillin against MRSA strains .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. For example, it has been tested against Candida albicans, demonstrating an inhibition zone indicative of its efficacy. The Minimum Fungicidal Concentration (MFC) was determined to be 500 µg/mL, highlighting its potential as an antifungal agent .
Antioxidant Activity
Antioxidant assays have established that this compound possesses significant free radical scavenging abilities. The compound's antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value that indicates its effectiveness in neutralizing free radicals.
Comparative Antioxidant Activity
The antioxidant activities of various extracts containing this compound were compared. The results are summarized in the following table:
| Extract Type | IC50 (mg/mL) | DPPH Scavenging Activity |
|---|---|---|
| Water Extract | 0.33 ± 0.23 | High |
| Methanol Extract | 0.27 ± 0.25 | Very High |
| Ethyl Acetate Extract | 0.49 ± 0.41 | Moderate |
These results indicate that the antioxidant activity correlates positively with the phenolic content in the extracts .
Case Studies and Research Findings
Several studies have focused on the biological activities of phenolic compounds similar to this compound:
- Antimicrobial Efficacy : A study highlighted the effectiveness of chlorinated phenols in combating MRSA biofilms, suggesting that derivatives like this compound could be developed into novel therapeutic agents .
- Fungal Resistance : Research indicated that this compound could serve as a promising alternative to traditional antifungals, especially in cases where resistance is prevalent among fungal strains .
- Antioxidant Properties : The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
